molecular formula C20H29NO3S B2549516 N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 1797561-30-8

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2549516
CAS RN: 1797561-30-8
M. Wt: 363.52
InChI Key: LZOKCMIWDDSWCS-UHFFFAOYSA-N
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Description

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as MTSES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSES is a sulfhydryl-modifying reagent that is commonly used in biochemical and physiological experiments.

Mechanism of Action

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide reacts specifically with sulfhydryl groups in proteins, forming a covalent bond and modifying the protein structure. This modification can alter protein function and activity, allowing researchers to study the role of specific amino acid residues in protein function. N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide can also inhibit enzyme activity by modifying active site sulfhydryl groups.
Biochemical and physiological effects:
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific protein or enzyme being studied. N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide can modulate the activity of ion channels, including potassium and calcium channels, by modifying cysteine residues in the channel structure. N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has also been shown to inhibit the activity of various enzymes, including caspases, proteases, and kinases. In addition, N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide can induce oxidative stress and apoptosis in cells by modifying sulfhydryl groups in key signaling proteins.

Advantages and Limitations for Lab Experiments

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has several advantages for laboratory experiments, including its specificity for sulfhydryl groups, its ability to modify proteins irreversibly, and its relatively low toxicity. However, N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide can also have non-specific effects on proteins and enzymes, and its modification of sulfhydryl groups can alter protein function in unpredictable ways. In addition, N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide can be difficult to use in certain experimental systems, such as intact cells or tissues, due to its membrane-impermeable nature.

Future Directions

There are several future directions for research involving N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide. One area of interest is the development of more specific sulfhydryl-modifying reagents that can target specific amino acid residues in proteins. Another area of interest is the use of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide in drug discovery and development, as it can be used to identify potential drug targets and to study the mechanism of action of existing drugs. Finally, N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide may have potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders, where sulfhydryl groups play a key role in disease progression.

Synthesis Methods

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide can be synthesized through a multistep process involving the reaction of 1-methyl-4-nitrobenzene and 2-methoxyadamantane in the presence of a reducing agent. The resulting intermediate is then reacted with methanesulfonyl chloride to produce N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide. The purity of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide can be improved through recrystallization and column chromatography.

Scientific Research Applications

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has been widely used in scientific research due to its ability to modify sulfhydryl groups in proteins, enzymes, and other biomolecules. N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide can be used to study protein structure and function, enzyme kinetics, and the regulation of ion channels. N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has also been used to investigate the role of sulfhydryl groups in various biological processes, including cell signaling, apoptosis, and oxidative stress.

properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-14-4-3-5-15(6-14)12-25(22,23)21-13-20(24-2)18-8-16-7-17(10-18)11-19(20)9-16/h3-6,16-19,21H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOKCMIWDDSWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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